molecular formula C8H6BrN3 B1280203 5-Bromo-1,7-naphthyridin-8-amine CAS No. 67967-17-3

5-Bromo-1,7-naphthyridin-8-amine

Cat. No. B1280203
CAS RN: 67967-17-3
M. Wt: 224.06 g/mol
InChI Key: NGCIOHWBZLIGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,7-naphthyridin-8-amine is a compound that is structurally related to naphthyridine derivatives, which have been the subject of various studies due to their potential applications in medicinal chemistry and materials science. Although the provided papers do not directly discuss 5-Bromo-1,7-naphthyridin-8-amine, they do provide insights into similar compounds, particularly those based on 5,7-dimethyl-1,8-naphthyridine-2-amine and its interactions with various acids and amines.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves the formation of crystalline solids through non-covalent interactions such as hydrogen bonding. For instance, the formation of organic salts from 5,7-dimethyl-1,8-naphthyridine-2-amine and acids is achieved by integrating acidic units via a variety of non-covalent bonds, including classical hydrogen bonds . The synthesis of N4-substituted 7-bromo-1,5-naphthyridin-4-amines from nicotinic acid through nucleophilic replacement is another example of the synthetic routes employed for such compounds . Additionally, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia at room temperature has been reported, providing an alternative route to functionalized naphthyridines .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of classical hydrogen bonds and other intermolecular interactions. X-ray diffraction analysis has been used to characterize the crystal structures of these compounds, revealing the role of N-H...O and O-H...O hydrogen bonds in the formation of 3D framework structures . The crystal packing is often influenced by weak interactions such as π-π stacking and other secondary propagating interactions .

Chemical Reactions Analysis

Naphthyridine derivatives undergo various chemical reactions, including proton transfer and amination. The formation of supramolecular assemblies and organic salts is driven by the transfer of protons from acids to the aromatic nitrogen atoms of the naphthyridine moiety . Amination reactions can involve intermediates such as naphthyridyne, leading to the formation of amino-naphthyridines . The reactivity of these compounds is influenced by the presence of substituents and the conditions under which the reactions are carried out.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are closely related to their molecular structure and the intermolecular interactions present within their crystals. The melting points, elemental analysis, and infrared spectroscopy data provide information on the stability and composition of these compounds . The presence of classical hydrogen bonds and other non-covalent interactions contributes to the formation of stable crystalline structures with 2D or 3D architectures . These properties are essential for understanding the potential applications of naphthyridine derivatives in various fields.

Scientific Research Applications

  • Medicinal Chemistry

    • 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities .
    • A compound containing a 1,8-naphthyridine core, Gemifloxacin, has reached the drug market for the treatment of bacterial infections .
    • Many more compounds with this core are under clinical investigations .
  • Materials Science

    • This class of heterocycles finds use as components of light-emitting diodes .
    • They are also used in dye-sensitized solar cells .
    • They have applications in molecular sensors , and self-assembly host–guest systems .
  • Synthetic Chemistry

    • The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
    • Efforts have been made to develop more ecofriendly, safe, and atom-economical approaches .
    • Multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .
  • Anticancer Research

    • Some 1,6-naphthyridines, which are similar to 1,8-naphthyridines, have been found to have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
  • Anti-HIV Research

    • As mentioned above, some naphthyridines have shown potential as anti-HIV agents .
  • Antimicrobial Research

    • Naphthyridines have also been studied for their antimicrobial properties .
  • Ligands in Coordination Chemistry

    • 1,8-Naphthyridines can act as ligands in coordination chemistry . They can bind to metal ions to form complexes .
  • Components of Light-Emitting Diodes

    • This class of heterocycles finds use as components of light-emitting diodes .
  • Dye-Sensitized Solar Cells

    • They are also used in dye-sensitized solar cells .
  • Molecular Sensors

    • They have applications in molecular sensors .
  • Self-Assembly Host–Guest Systems

    • 1,8-Naphthyridines are used in self-assembly host–guest systems .

Future Directions

Naphthyridines, including 5-Bromo-1,7-naphthyridin-8-amine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines .

properties

IUPAC Name

5-bromo-1,7-naphthyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCIOHWBZLIGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2Br)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498384
Record name 5-Bromo-1,7-naphthyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,7-naphthyridin-8-amine

CAS RN

67967-17-3
Record name 5-Bromo-1,7-naphthyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,7-naphthyridin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1,7-naphthyridin-8-amine
Reactant of Route 2
5-Bromo-1,7-naphthyridin-8-amine
Reactant of Route 3
Reactant of Route 3
5-Bromo-1,7-naphthyridin-8-amine
Reactant of Route 4
Reactant of Route 4
5-Bromo-1,7-naphthyridin-8-amine
Reactant of Route 5
Reactant of Route 5
5-Bromo-1,7-naphthyridin-8-amine
Reactant of Route 6
Reactant of Route 6
5-Bromo-1,7-naphthyridin-8-amine

Citations

For This Compound
1
Citations
EA Larocque - 2021 - hammer.purdue.edu
Enzymes that regulate the biological activity of proteins via the phosphorylation of an amino acid residue from ATP are known as protein kinase1. Kinases can exist in different states (…
Number of citations: 2 hammer.purdue.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.